N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazin core substituted with a 4-chlorobenzylthio group at position 6 and an acetamide-linked 3-chloro-4-methoxyphenyl moiety at position 2.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O3S/c1-31-17-7-6-15(10-16(17)23)24-19(29)11-27-21(30)28-18(25-27)8-9-20(26-28)32-12-13-2-4-14(22)5-3-13/h2-10H,11-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYZUGJJPRNUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced using thiol reagents in the presence of a base.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl group (-S-) and chlorine atoms on the aromatic rings are primary sites for nucleophilic or electrophilic substitution.
Oxidation Reactions
The sulfanyl (-S-) moiety is susceptible to oxidation, forming sulfoxides or sulfones.
Reduction Reactions
The acetamide group and triazolo-pyridazinone core can undergo selective reduction.
Hydrolysis Reactions
The methoxy group and acetamide linkage are prone to hydrolysis under acidic or basic conditions.
Cyclization and Ring-Opening
The triazolo-pyridazinone core participates in cycloaddition and ring-modification reactions.
Photochemical Reactions
The compound undergoes photodegradation under UV light, relevant to stability studies.
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Photocatalytic Oxidation | DMSO/H₂O (4:1), blue LED, 25°C, 12 h | Mes-Acr-MeClO₄, K₂CO₃ | Degradation via singlet oxygen pathway; monitored by LC-MS. |
Key Findings from Research:
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The sulfanyl group’s oxidation state critically influences biological activity; sulfones exhibit enhanced metabolic stability compared to sulfides .
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Substitution at the 4-chlorophenyl moiety with electron-donating groups (-NH₂, -OCH₃) improves solubility but reduces receptor binding affinity .
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Hydrolysis products (e.g., carboxylic acid derivatives) show promise as prodrugs due to pH-dependent release profiles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Heterocyclic Core Influence on Bioactivity
- Triazolo[4,3-b]pyridazin (Target) vs. The pyridazin ring’s electron-deficient nature may also improve metabolic stability .
- Oxadiazole-Pyridine (): The oxadiazole ring in this analogue contributes to rigidity and hydrogen-bonding capacity, which could enhance selectivity in anticancer applications compared to the target’s sulfanyl group .
Substituent Effects
- Chlorophenyl Groups: The 4-chlorobenzylthio substituent in the target compound increases lipophilicity, likely improving membrane permeability compared to the 4-chlorophenyl group in or the 3-methoxyphenyl in .
- Methoxy and Trifluoropropoxy Groups: The 3-chloro-4-methoxyphenyl group in the target may offer balanced solubility and metabolic resistance, whereas trifluoropropoxy substituents () enhance electron-withdrawing effects and bioavailability .
Research Findings and Implications
Pharmacological Potential
- The triazolo-pyridazin framework aligns with compounds in pharmaceutical patents (), indicating promise in targeting kinases or inflammatory pathways.
- The antimicrobial activity of quinazolinone derivatives () suggests the target’s sulfanyl group could be leveraged for similar applications, though further testing is required .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can intermediates be characterized?
A multi-step approach is typically employed, starting with the functionalization of the triazolo-pyridazine core. Key steps include:
- Sulfanyl incorporation : Reacting 6-chloro-triazolo-pyridazine derivatives with (4-chlorophenyl)methanethiol under basic conditions (e.g., K₂CO₃/DMF) to introduce the sulfanyl group .
- Acetamide coupling : Using peptide coupling reagents (e.g., HATU/DIPEA) to attach the N-(3-chloro-4-methoxyphenyl)acetamide moiety . Characterization : Intermediates should be analyzed via NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm regiochemistry and purity .
Q. What analytical techniques are critical for structural elucidation of the heterocyclic framework?
- NMR spectroscopy : -NMR can resolve aromatic protons and confirm substitution patterns on the triazolo-pyridazine and phenyl rings. -NMR identifies carbonyl (C=O) and sulfur-containing groups .
- X-ray crystallography : Essential for unambiguous confirmation of the triazolo-pyridazine core geometry and stereoelectronic effects of substituents .
- FT-IR and HRMS : Validate functional groups (e.g., C=O at ~1700 cm⁻¹) and molecular weight .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data for the triazolo-pyridazine core be resolved?
Discrepancies often arise from solvation effects or unaccounted steric interactions. Methodologies include:
- Benchmarking : Compare DFT-calculated reaction pathways (e.g., sulfanyl group reactivity) with experimental kinetic data (e.g., reaction rates under varying temperatures) .
- Solvent modeling : Use polarizable continuum models (PCM) to simulate solvent effects on transition states .
- Spectroscopic validation : In situ monitoring via UV-Vis or Raman spectroscopy to detect transient intermediates .
Q. What strategies optimize sulfone incorporation into the pyridine scaffold to enhance bioactivity?
- Oxidation conditions : Treat the sulfanyl intermediate with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to form sulfones. Monitor conversion via TLC or HPLC .
- Kinetic control : Adjust reaction temperature (e.g., 0°C to room temperature) to minimize over-oxidation.
- Bioactivity assays : Test sulfone derivatives in enzyme inhibition assays (e.g., kinase targets) to correlate electronic effects (sulfone’s electron-withdrawing nature) with potency .
Q. How should structure-activity relationships (SAR) of chloro-substituents on phenyl rings be investigated?
- Systematic substitution : Synthesize analogs with Cl replaced by F, Br, or H at the 3- and 4-positions of the phenyl rings.
- Biological testing : Use dose-response curves (IC₅₀ values) in cellular assays (e.g., antiproliferative activity) to quantify substituent effects .
- Computational docking : Map chloro-substituent interactions with target binding pockets (e.g., hydrophobic vs. halogen-bonding contributions) .
Q. What safety protocols are critical when handling reactive sulfur-containing intermediates?
- Controlled environments : Use inert atmospheres (N₂/Ar) for thiol reactions to prevent oxidation .
- PPE : Wear nitrile gloves, goggles, and work in fume hoods to avoid exposure to volatile sulfur byproducts .
- Waste disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal .
Q. How should discrepancies in biological activity data across assays be analyzed?
- Assay validation : Cross-check results in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Statistical rigor : Apply ANOVA or Tukey’s HSD test to compare replicates and identify outliers.
- Meta-analysis : Pool data from multiple studies (if available) to assess reproducibility and effect sizes .
Methodological Notes
- Experimental design : Follow factorial designs (e.g., Taguchi methods) to optimize reaction parameters (temperature, solvent, catalyst) efficiently .
- Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite, MOE) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
